Methyl 2-[4-(4-fluorophenyl)-2-oxopiperidin-1-yl]acetate
Description
Properties
Molecular Formula |
C14H16FNO3 |
|---|---|
Molecular Weight |
265.28 g/mol |
IUPAC Name |
methyl 2-[4-(4-fluorophenyl)-2-oxopiperidin-1-yl]acetate |
InChI |
InChI=1S/C14H16FNO3/c1-19-14(18)9-16-7-6-11(8-13(16)17)10-2-4-12(15)5-3-10/h2-5,11H,6-9H2,1H3 |
InChI Key |
PERLWLQKFHMGOX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCC(CC1=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of Methyl 2-[4-(4-fluorophenyl)-2-oxopiperidin-1-yl]acetate typically involves:
- Construction of the piperidin-2-one ring system.
- Introduction of the 4-fluorophenyl substituent at the nitrogen atom of the piperidinone.
- Esterification or direct incorporation of the methyl acetate moiety at the 2-position.
The key challenge lies in selectively functionalizing the piperidinone nitrogen and maintaining the integrity of the fluorophenyl substituent.
Stepwise Synthesis from Literature
Synthesis of Key Intermediates
According to Wang et al. (2016), a convenient eleven-step procedure starting from 4-nitroaniline is employed to synthesize intermediates structurally related to the target compound. The process involves:
- Acylation of 4-nitroaniline with 4-chlorobutanoyl chloride to form an amide intermediate.
- Cyclization and chlorination steps to build the piperidinone ring.
- Substitution reactions to introduce morpholine or other amine substituents.
- Reduction and further acylation steps to adjust functional groups (Scheme 1 in the source).
Although this procedure focuses on morpholine derivatives, similar strategies apply for incorporating the 4-fluorophenyl group by using 4-fluoroaniline or related fluorinated precursors in place of morpholine or other amines.
Halogenation and Nucleophilic Substitution
Patent WO2014108919A2 describes a method involving halogenation of piperidin-2-one derivatives followed by nucleophilic substitution with amines such as morpholine or anilines bearing halogen substituents (e.g., 4-iodophenyl). This method can be adapted for 4-fluorophenyl substitution by using appropriate 4-fluoroaniline derivatives.
Key steps include:
- Preparation of 3-chloro-1-(4-halophenyl)-5,6-dihydropyridin-2(1H)-one intermediates via chlorination using phosphorus pentachloride.
- Nucleophilic substitution of the chlorine with amines at elevated temperatures (110-120°C).
- Final purification involving crystallization and washing steps.
The reaction conditions are carefully controlled to maintain the fluorophenyl group and avoid side reactions.
Esterification to Introduce Methyl Acetate Group
The methyl 2-acetate moiety is typically introduced by:
- Alkylation of the nitrogen atom of the piperidinone ring with methyl bromoacetate or methyl chloroacetate under basic conditions (e.g., sodium hydride in DMF).
- Alternatively, esterification of the corresponding carboxylic acid intermediate with methanol in the presence of acid catalysts.
The alkylation route is favored for direct attachment of the methyl acetate group to the nitrogen, ensuring regioselectivity and high yields.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Acylation of 4-nitroaniline | 4-chlorobutanoyl chloride, THF | 0°C to RT | 6 h | High | Formation of amide intermediate |
| Cyclization and chlorination | POCl5, CH2Cl2 | 85°C | 5 h | Moderate | Formation of chlorinated piperidinone |
| Nucleophilic substitution | Morpholine or 4-fluoroaniline, 130°C | 130°C | 1.5 to 3 h | Moderate | Introduction of amine substituent |
| Alkylation with methyl acetate | Methyl bromoacetate, NaH, DMF | 0°C to RT | 1 to 6 h | Good | Attachment of methyl acetate group |
| Purification | Crystallization, washing | RT to 70°C | Variable | - | Removal of impurities |
These conditions are adapted from both academic and patent sources to optimize yield and purity.
Research Discoveries and Optimization
- The use of 4-fluoroaniline as a nucleophile in substitution reactions provides selective incorporation of the fluorophenyl group without affecting the piperidinone ring.
- Chlorination with phosphorus pentachloride is critical for activating the piperidinone ring towards nucleophilic substitution.
- Alkylation with methyl bromoacetate under controlled temperature and base conditions leads to high regioselectivity and yield of the methyl ester.
- Purification by crystallization from methanol or ethyl acetate enhances the compound's purity, which is crucial for subsequent biological evaluations.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(4-fluorophenyl)-2-oxopiperidin-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, where substituents like nitro or amino groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups on the aromatic ring.
Scientific Research Applications
Methyl 2-[4-(4-fluorophenyl)-2-oxopiperidin-1-yl]acetate is a synthetic organic compound with the molecular formula and a molecular weight of approximately 265.28 g/mol . It features a piperidine ring substituted with a fluorophenyl group and an ester functional group. The compound's structure includes a carbonyl group adjacent to the piperidine nitrogen, influencing its chemical reactivity and biological activity.
Potential Applications in Medicinal Chemistry
This compound holds promise in medicinal chemistry, particularly in drug discovery and development. Its structure suggests potential use as an analgesic or neuroprotective agent because of its interaction with neurotransmitter systems. Derivatives of this compound could serve as lead compounds for further pharmacological studies aimed at treating neurological disorders or pain-related conditions.
Interaction studies are crucial for predicting the compound's pharmacodynamics and optimizing its efficacy in clinical applications. These studies focus on its binding affinity to various receptors and enzymes. While specific data on this compound is limited, related compounds have been studied for their effects on neurotransmitter receptors, which could provide insights into its potential therapeutic effects.
Related Compounds
- Methyl 2-[4-(3-fluorophenyl)-2-oxopiperidin-1-yl]acetate Similar piperidine core but with a different fluorophenyl substitution
- Methyl 2-[4-(4-hydroxypiperidin-1-yl)-2-oxoacetate] Contains a hydroxyl group instead of a fluorine atom
- Methyl 2-[4-(3-chlorophenyl)-2-oxopiperidin-1-yl]acetate Chlorine substitution provides different electronic properties
Mechanism of Action
The mechanism of action of Methyl 2-[4-(4-fluorophenyl)-2-oxopiperidin-1-yl]acetate involves its interaction with specific molecular targets. The fluorophenyl group allows for binding to aromatic receptors, while the piperidin-1-yl acetate moiety can interact with various enzymes and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural similarities with Methyl 2-[4-(4-fluorophenyl)-2-oxopiperidin-1-yl]acetate, differing primarily in substituents or core heterocycles:
Electronic and Steric Effects of Halogen Substitution
- Fluorine vs. Bromine: Replacing the 4-fluorophenyl group with 4-bromophenyl (as in the brominated analog) increases steric bulk and polarizability.
- Fluorine vs. Chlorine : In Methyl 4-chlorophenylacetate (CAS 52449-43-1), chlorine’s intermediate electronegativity and larger size balance electronic effects and lipophilicity, which may influence metabolic stability compared to fluorine .
Physicochemical Properties
- Solubility and LogP: The piperidinone ring in the target compound likely reduces aqueous solubility compared to simpler esters like Methyl 2-(4-fluorophenyl)acetate. However, the ketone moiety may improve crystallinity, aiding in structural characterization .
- Thermal Stability : Brominated analogs (e.g., ) exhibit higher melting points due to increased molecular rigidity, whereas fluorine’s smaller size may lower melting points in the target compound .
Biological Activity
Methyl 2-[4-(4-fluorophenyl)-2-oxopiperidin-1-yl]acetate, with the molecular formula and a molecular weight of approximately 265.28 g/mol, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a fluorophenyl group and an ester functional group. The unique structural characteristics, particularly the presence of a fluorine atom, may enhance its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H16FNO3 |
| Molecular Weight | 265.28 g/mol |
| CAS Number | 1416437-98-3 |
| Synonyms | Methyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate |
The biological activity of this compound is believed to be mediated by its interactions with various neurotransmitter systems. Similar compounds have shown effects on neurotransmitter receptors, suggesting that this compound may also influence receptor binding and modulation.
Potential Mechanisms:
- Receptor Interaction : It may bind to neurotransmitter receptors, impacting their signaling pathways.
- Enzymatic Modulation : The compound could act as an inhibitor or modulator of specific enzymes involved in neurotransmitter metabolism.
Pharmacological Studies
Research indicates that this compound has potential applications in treating neurological disorders and pain management. Its structural analogs have been studied for their analgesic and neuroprotective properties.
Case Studies:
- Neuroprotective Effects : In studies involving related compounds, significant neuroprotective effects were observed in models of neurodegenerative diseases, suggesting that this compound could exhibit similar properties.
- Analgesic Activity : Compounds with similar piperidine structures have demonstrated analgesic effects in animal models, indicating a possible therapeutic role for this compound in pain management.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial.
| Compound Name | Key Features |
|---|---|
| Methyl 2-[4-(3-fluorophenyl)-2-oxopiperidin-1-yl]acetate | Similar piperidine core but different fluorophenyl substitution |
| Methyl 2-[4-(4-hydroxypiperidin-1-yl)-2-oxoacetate] | Contains a hydroxyl group instead of a fluorine atom |
| Methyl 2-[4-(3-chlorophenyl)-2-oxopiperidin-1-yl]acetate | Chlorine substitution alters electronic properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
